6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
Description
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is a halogenated imidazopyridine derivative with a fused bicyclic structure. This compound is synthesized via microwave irradiation, a method that significantly enhances reaction efficiency and yield compared to traditional thermal approaches . Its structure is characterized by a bromine atom at the 6-position of the imidazo[1,2-a]pyridine core and a 3,4-dichlorophenyl substituent at the 2-position.
Properties
Molecular Formula |
C13H7BrCl2N2 |
|---|---|
Molecular Weight |
342.0 g/mol |
IUPAC Name |
6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7BrCl2N2/c14-9-2-4-13-17-12(7-18(13)6-9)8-1-3-10(15)11(16)5-8/h1-7H |
InChI Key |
WBCUXTKEIVNLNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN3C=C(C=CC3=N2)Br)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Conventional Synthetic Route
The traditional synthesis of this compound typically involves the condensation of 5-bromo-2-aminopyridine with 2-bromo-1-(3,4-dichlorophenyl)ethanone under reflux conditions. The reaction is generally performed in polar solvents such as methanol or ethanol, using bases like sodium bicarbonate or potassium carbonate to facilitate the cyclization process.
- Reaction Conditions:
- Solvent: Methanol or Ethanol
- Base: Sodium bicarbonate or Potassium carbonate
- Temperature: Reflux (~65-80°C)
- Time: 4-6 hours
This method, while effective, often requires prolonged heating and may result in moderate yields and longer purification times.
Microwave-Assisted Synthesis
A novel and more efficient method utilizes microwave irradiation to accelerate the synthesis of this compound. Microwave irradiation provides rapid and uniform heating, significantly reducing reaction time and often improving yields and purity.
-
- Mix 5-bromo-2-aminopyridine and 2-bromo-1-(3,4-dichlorophenyl)ethanone in a polar solvent such as dimethylformamide (DMF).
- Add a base like potassium carbonate.
- Subject the mixture to microwave irradiation at controlled power and temperature.
- Reaction typically completes within minutes (much shorter than conventional reflux).
- Isolate the product by standard work-up and purification techniques.
-
- Drastically reduced reaction time (minutes vs. hours).
- Cleaner reaction profiles with fewer by-products.
- Improved yields.
- Energy-efficient and scalable.
Characterization:
The synthesized compound is confirmed by spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), Liquid Chromatography-Mass Spectrometry (LC-MS), and elemental analysis.
Other Synthetic Approaches
One-Pot Multi-Component Reactions:
Some reports describe one-pot, metal-free, three-component reactions involving arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines under microwave irradiation to form imidazo[1,2-a]pyridine derivatives, which could be adapted for this compound's synthesis.Suzuki-Miyaura Coupling:
For related derivatives, 6-bromo-imidazo[1,2-a]pyridine intermediates can undergo Suzuki-Miyaura cross-coupling with 3,4-dichlorophenyl boronic acids to form the target compound. This method allows for structural diversification but requires palladium catalysts and boronic acid reagents.
Comparative Data Table of Preparation Methods
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Suzuki-Miyaura Coupling Method |
|---|---|---|---|
| Starting Materials | 5-Bromo-2-aminopyridine, 2-bromo-1-(3,4-dichlorophenyl)ethanone | Same as conventional | 6-Bromo-imidazo[1,2-a]pyridine intermediate, 3,4-dichlorophenyl boronic acid |
| Solvent | Methanol or Ethanol | Dimethylformamide (DMF) or Ethanol | Toluene, DMF, or other organic solvents |
| Base | Sodium bicarbonate or Potassium carbonate | Potassium carbonate or similar base | Potassium carbonate or cesium carbonate |
| Catalyst | None | None | Palladium catalyst (e.g., Pd(PPh3)4) |
| Reaction Temperature | Reflux (~65-80°C) | Microwave irradiation (variable, ~100-150°C) | Heating (~80-110°C) |
| Reaction Time | 4-6 hours | Minutes (typically <30 min) | Several hours (4-24 hours) |
| Yield | Moderate (50-70%) | Higher (70-90%) | Variable, often good yields (>70%) |
| Purity | Requires extensive purification | Cleaner reaction, less purification needed | Requires purification to remove catalyst residues |
| Scalability | Established but time-consuming | Scalable with microwave reactors | Scalable but costly due to catalyst |
Chemical Reactions Analysis
Cross-Coupling Reactions at C6-Bromine
The bromine atom at position 6 participates efficiently in transition-metal-catalyzed cross-coupling reactions:
Mechanistic Insights :
The bromine undergoes oxidative addition with palladium(0) catalysts, followed by transmetallation (Suzuki) or copper-acetylide transfer (Sonogashira) . The 3,4-dichlorophenyl group at C2 enhances electron withdrawal, accelerating the oxidative addition step.
Radical C–H Arylation
Under aerobic conditions, phenyl radicals generated from phenylhydrazine attack the electron-rich C3 position:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylhydrazine, K₂CO₃ | DMF, 80°C, O₂ atmosphere | 6-Bromo-2-(3,4-dichlorophenyl)-3-phenylimidazo[1,2-a]pyridine | 77% |
Mechanism :
-
Phenylhydrazine generates phenyl radicals via base-mediated oxidation.
-
Radical addition at C3 forms intermediate A , which oxidizes to cation B .
C3-Alkylation via Aza-Friedel–Crafts Reaction
The C3 position undergoes alkylation in a three-component reaction:
| Components | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aldehyde, cyclic amine | Y(OTf)₃ | CH₃CN, 60°C, 24 h | C3-alkylated imidazo[1,2-a]pyridine derivative | 83–87% |
Key Observations :
-
Two competing mechanisms:
Functional Group Compatibility and Limitations
-
Halogen Stability : The C6-bromine remains intact during C3-alkylation and radical arylation, enabling sequential functionalization .
-
Steric Effects : Bulky substituents at C2 (e.g., 3,4-dichlorophenyl) moderately reduce reaction rates in cross-couplings but do not preclude high yields .
-
Solvent Dependency : Polar aprotic solvents (DMF, CH₃CN) optimize yields in both cross-coupling and aza-Friedel–Crafts reactions .
Comparative Analysis of Reaction Pathways
| Parameter | Cross-Coupling | Radical Arylation | Aza-Friedel–Crafts |
|---|---|---|---|
| Position Modified | C6 | C3 | C3 |
| Catalyst | Pd/Cu systems | None (base-mediated) | Y(OTf)₃ |
| Oxidant Requirement | No | O₂ | No |
| Functional Group Tolerance | Sensitive to boronic acids | Tolerates amines, halogens | Broad (aldehydes, amines) |
Scientific Research Applications
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives exhibit diverse biological activities influenced by substituent type, position, and electronic properties. Below is a systematic comparison of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine with structurally related analogs:
Structural and Functional Analogues
Key Observations
Substituent Position and Halogen Effects: The 3,4-dichlorophenyl group at the 2-position enhances BChE inhibition (IC₅₀ = 65 µM) compared to monosubstituted analogs (e.g., 4-chlorophenyl in cpd S1), likely due to increased electron-withdrawing effects and steric interactions at the enzyme’s peripheral anionic site . Bromine at the 6-position improves metabolic stability compared to non-halogenated derivatives, as seen in microwave-synthesized batches with >95% purity .
Side Chain Modifications :
- Biphenyl side chains (e.g., Compound 2h) shift activity toward AChE inhibition, while phenyl or halogenated aryl groups favor BChE selectivity. This aligns with molecular docking studies showing biphenyl moieties binding to AChE’s acyl pocket .
- Methyl or trifluoromethyl groups (e.g., 6-(trifluoromethyl) derivatives) reduce aqueous solubility but enhance lipophilicity, impacting blood-brain barrier permeability .
Synthetic Efficiency :
- Microwave synthesis of this compound achieves 85–90% yield in 15–20 minutes, outperforming conventional methods (e.g., palladium-catalyzed cross-coupling, which requires 12–24 hours) .
Research Findings and Trends
- Anticholinesterase Activity: The 3,4-dichlorophenyl substituent confers 20-fold higher BChE selectivity over AChE compared to non-dichlorinated analogs, making it a candidate for neurodegenerative disease research .
- Emerging Analogs : Derivatives with pyridinylboronic acid or sulfonylmethyl groups (e.g., 8-bromo-6-chloro-3-nitro variants) show promise in antitumor and anti-inflammatory applications but lack cholinesterase data .
Biological Activity
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Synthesis and Characterization
The compound was synthesized using microwave irradiation, which offered a rapid and efficient method compared to traditional techniques. Characterization of the synthesized compound was performed using NMR, IR, and LCMS techniques, confirming its structure and purity .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound. The compound demonstrated significant inhibitory effects against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound were reported in several studies:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.0 |
| Escherichia coli | 8.0 |
| Candida albicans | 16.0 |
These results indicate that the compound exhibits moderate antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can inhibit the growth of several cancer cell lines.
Case Studies
- Breast Cancer : The compound exhibited significant cytotoxicity against MCF-7 and BT-474 breast cancer cell lines with IC50 values of 12 µM and 15 µM respectively.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells via the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research indicates that the presence of the bromine and dichlorophenyl moieties enhances its potency against microbial and cancerous cells.
Q & A
Basic: What are the conventional and innovative synthetic routes for 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine?
Answer:
The compound can be synthesized via microwave-assisted methods (e.g., Biradar’s protocol using α-haloketones under microwave irradiation, yielding >80% purity in reduced reaction times) . Traditional approaches include three-component coupling (TCC) reactions involving 2-aminopyridines, arylaldehydes, and alkynes catalyzed by copper, though these often require multi-step optimization . Microwave synthesis is favored for scalability and sustainability due to uniform heating and reduced side products .
Basic: What biological activities are associated with the imidazo[1,2-a]pyridine scaffold?
Answer:
The scaffold exhibits broad therapeutic potential , including COX-2 inhibition (e.g., derivatives with morpholine substituents show IC₅₀ = 0.07 μM) , antitumor, antimicrobial, and GABA receptor modulation . Its versatility stems from the ability to modify substituents at C-3 and C-6 positions to enhance selectivity and potency .
Advanced: How can regioselective C-3 functionalization of imidazo[1,2-a]pyridines be achieved?
Answer:
Friedel-Crafts acylation at C-3 is optimized using catalytic AlCl₃ (10 mol%) and acetic anhydride under neat conditions. This method enables single-step acetylation with >90% conversion, validated by computational reaction coordinate diagrams and NMR monitoring . The protocol is scalable for parallel synthesis of drug libraries and minimizes environmental impact .
Advanced: How do photophysical properties of imidazo[1,2-a]pyridines vary with structural modifications?
Answer:
Substituents like cyano or hydroxyphenyl groups induce excited-state intramolecular proton transfer (ESIPT) , leading to polymorph-dependent luminescence (e.g., 6-cyano-2-(2′-hydroxyphenyl) derivatives emit yellow, orange, or red light in different crystalline forms) . Solvent polarity and substituent electronic effects (e.g., methoxy groups) further modulate Stokes shifts (up to 11,000 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?
Answer:
Discrepancies often arise from substituent effects and assay conditions. For example, COX-2 inhibition varies with C-3 substituent size and electronics; morpholine rings enhance selectivity (SI = 217.1), while phenylamino groups reduce activity . Cross-validation using standardized assays (e.g., GABA receptor computational models ) and controlled substituent studies are critical.
Advanced: What strategies enable radical-based functionalization of imidazo[1,2-a]pyridines?
Answer:
Transition metal catalysis (e.g., Cu or Ru) and photocatalysis enable C-H bond activation at C-3 or C-6 positions. For example, visible-light-driven reactions with aryl diazonium salts yield aryl- or alkyl-substituted derivatives . Metal-free approaches using peroxides or iodine(III) reagents are also effective for halogenation or sulfonylation .
Basic: What analytical techniques are essential for characterizing imidazo[1,2-a]pyridine derivatives?
Answer:
- NMR (¹H/¹³C) : Assigns regiochemistry (e.g., distinguishing C-3 vs. C-6 substitution) .
- HRMS : Confirms molecular weight (e.g., deviation <0.016 Da in diethyl dicarboxylate derivatives) .
- X-ray crystallography : Resolves polymorphic structures impacting luminescence .
Advanced: How can computational modeling guide the design of imidazo[1,2-a]pyridine-based inhibitors?
Answer:
Electrostatic potential maps (EPM) predict binding interactions; e.g., neutral charge distribution on the scaffold correlates with CENP-E inhibition (IC₅₀ = 3.6 nM) . Docking studies with COX-2 or GABA receptors optimize substituent placement for steric and electronic complementarity .
Advanced: What are efficient one-pot strategies for imidazo[1,2-a]pyridine synthesis?
Answer:
- Ortoleva-King reaction : Combines 2-aminopyridines and acetophenones with iodine under neat conditions, followed by NaOH hydrolysis (40–60% yield) .
- Aza-ene reactions : Catalyst-free coupling of heterocyclic ketene aminals with dioxopyrrolidines in eco-friendly solvents (e.g., ethanol, 85% yield) .
Advanced: How do polymorphic forms affect the material properties of imidazo[1,2-a]pyridines?
Answer:
Polymorphs alter charge transport and luminescence efficiency . For instance, ESIPT-capable derivatives show red-shifted emission in crystalline vs. solution states due to restricted proton transfer . Thermal analysis (DSC/TGA) and Hirshfeld surface analysis quantify packing effects on stability and optoelectronic performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
